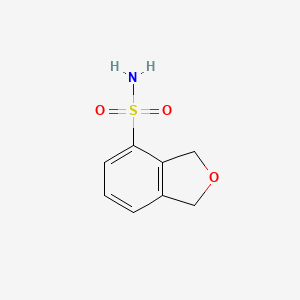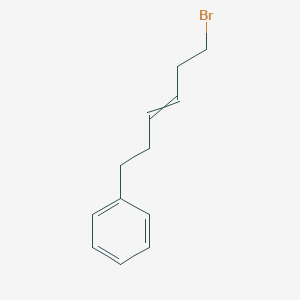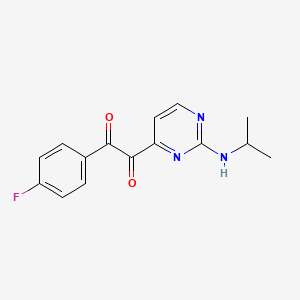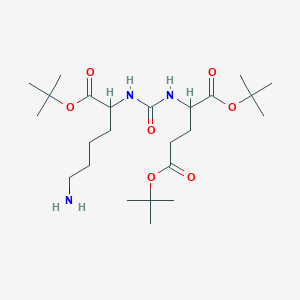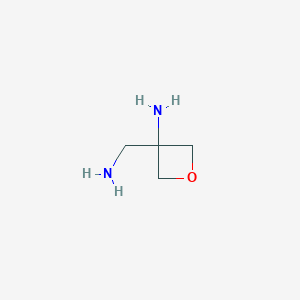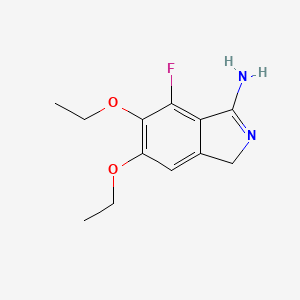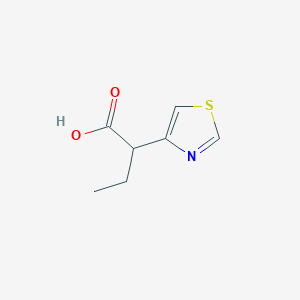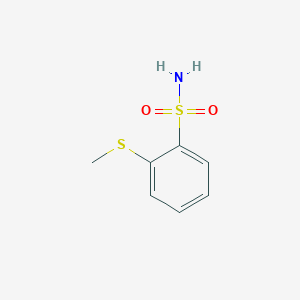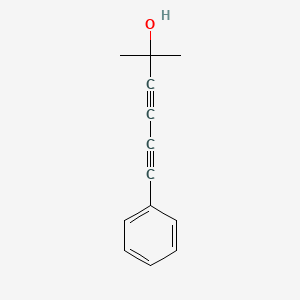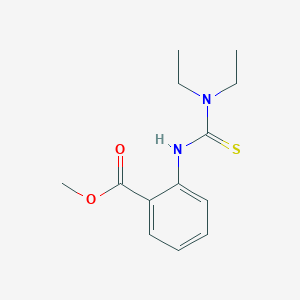![molecular formula C15H23NO4 B8734456 (1S,8S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B8734456.png)
(1S,8S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Azaartemisinin: (PubChem CID: 46780499) is a synthetic analog of artemisinin, a well-known antimalarial drug. This compound is characterized by its unique structure, which includes a nitrogen atom replacing one of the oxygen atoms in the artemisinin molecule. The molecular formula of 11-Azaartemisinin is C15H23NO4, and it has a molecular weight of 281.35 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Azaartemisinin involves multiple steps, starting from dihydroartemisininThis is typically achieved through a series of reactions including oxidation, reduction, and substitution reactions under controlled conditions .
Industrial Production Methods: Industrial production of 11-Azaartemisinin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Azaartemisinin undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 11-Azaartemisinin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
11-Azaartemisinin has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: It is used in studies related to its biological activity and mechanism of action.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.
Industry: It is used in the development of new drugs and other chemical products.
Mécanisme D'action
The mechanism of action of 11-Azaartemisinin involves the generation of reactive oxygen species (ROS) that damage the cellular components of parasites. The compound targets the heme group in the parasite’s cells, leading to the production of ROS and subsequent cell death. This mechanism is similar to that of artemisinin but with enhanced efficacy due to the presence of the nitrogen atom .
Comparaison Avec Des Composés Similaires
Artemisinin: The parent compound from which 11-Azaartemisinin is derived.
Dihydroartemisinin: A reduced form of artemisinin.
Artemether: A methyl ether derivative of dihydroartemisinin.
Artesunate: A hemisuccinate derivative of dihydroartemisinin.
Uniqueness: 11-Azaartemisinin is unique due to the presence of the nitrogen atom, which enhances its stability and efficacy compared to other artemisinin derivatives. This structural modification also allows for different chemical reactions and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H23NO4 |
|---|---|
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
(1S,8S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H23NO4/c1-8-4-5-11-9(2)12(17)16-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3,(H,16,17)/t8?,9-,10?,11+,13?,14+,15?/m1/s1 |
Clé InChI |
LSHOKYZGSIIBMK-MBQCHNMNSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2CCC(C3C24C(NC1=O)O[C@](CC3)(OO4)C)C |
SMILES canonique |
CC1CCC2C(C(=O)NC3C24C1CCC(O3)(OO4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


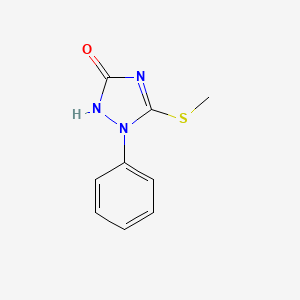
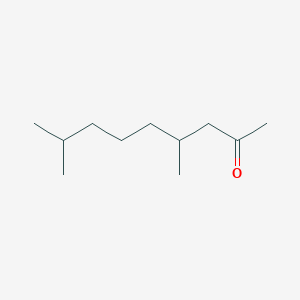
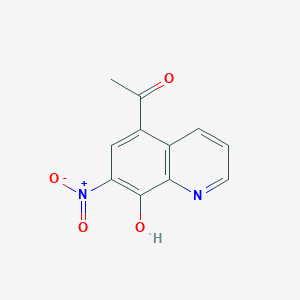
![1-Benzenesulfonyl-5-phenylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8734390.png)
